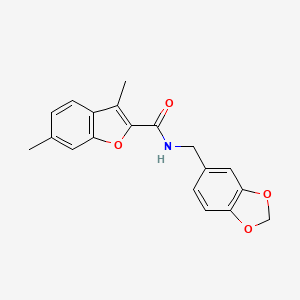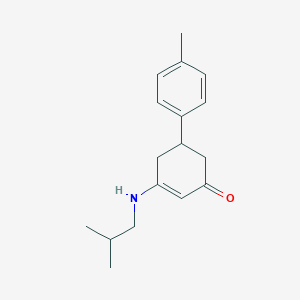
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one, also known as Mexedrone, is a novel psychoactive substance that belongs to the cathinone class. It is a synthetic compound that was first synthesized in 2013 and has gained popularity in the recreational drug market.
作用机制
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one acts as a reuptake inhibitor of dopamine and norepinephrine, which results in an increase in their extracellular levels. It also acts as a releasing agent of serotonin, which leads to an increase in its extracellular levels. This mechanism of action is similar to other cathinone derivatives such as mephedrone and methylone.
Biochemical and Physiological Effects:
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has been found to produce a range of physiological effects such as increased heart rate, blood pressure, and body temperature. It also produces subjective effects such as euphoria, increased sociability, and enhanced sensory perception. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has been found to have a lower abuse potential compared to other cathinone derivatives, which makes it a potential candidate for therapeutic use.
实验室实验的优点和局限性
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has several advantages for lab experiments such as its ability to cross the blood-brain barrier and its relatively low toxicity compared to other cathinone derivatives. However, its short half-life and rapid metabolism make it difficult to study its long-term effects. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is also a controlled substance in many countries, which limits its availability for research purposes.
未来方向
There are several future directions for 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one research such as studying its potential therapeutic applications in the treatment of depression, anxiety, and addiction. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one could also be used as a research tool to study the role of dopamine and norepinephrine in the brain. Further research is needed to understand the long-term effects of 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one and its potential for abuse. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one analogs could also be synthesized and studied for their potential therapeutic applications and abuse potential.
Conclusion:
In conclusion, 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is a novel psychoactive substance that has potential therapeutic applications and could be used as a research tool in the field of neuroscience. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one and its analogs for therapeutic use and abuse potential.
合成方法
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one is synthesized by combining 4-methylpropiophenone and isobutylamine in the presence of a reducing agent such as lithium aluminum hydride. The reaction takes place in anhydrous conditions and requires careful temperature control. The final product is purified by recrystallization or chromatography.
科学研究应用
3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. It has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and reward pathways. 3-(isobutylamino)-5-(4-methylphenyl)-2-cyclohexen-1-one has also been studied for its potential use as a research tool in the field of neuroscience.
属性
IUPAC Name |
5-(4-methylphenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-12(2)11-18-16-8-15(9-17(19)10-16)14-6-4-13(3)5-7-14/h4-7,10,12,15,18H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVNJNOQQGJPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylamino-5-p-tolyl-cyclohex-2-enone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

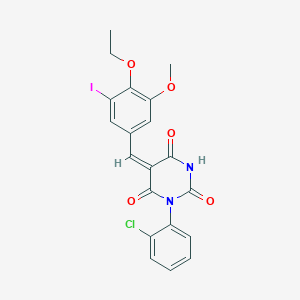
![2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)
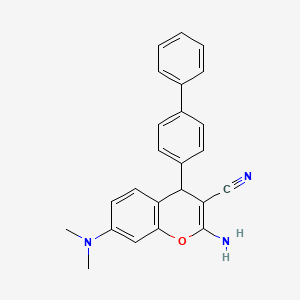
![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5182585.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)
![1-cyclopentyl-4-({5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5182616.png)
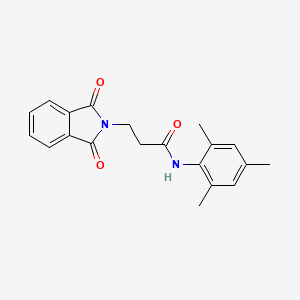
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
